(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Chemical Identity and Classification
(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline derivative with the molecular formula C₁₂H₁₄ClF₂NO₂ and a molecular weight of 277.69 g/mol . Its IUPAC name is (2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride , reflecting its stereochemistry at the 2-position and substitution pattern (Figure 1). The compound is classified as a chiral pyrrolidine-carboxylic acid salt, featuring a benzyl group substituted with two fluorine atoms at the 3- and 4-positions.
Historical Development and Discovery Context
The synthesis of fluorinated prolines gained prominence in the early 21st century, driven by interest in modulating peptide and protein conformational stability. The specific compound emerged from efforts to study the stereoelectronic effects of fluorine on proline’s pyrrolidine ring. Its development is linked to advancements in asymmetric synthesis techniques, particularly methods for introducing fluorine atoms at specific positions on aromatic rings.
Significance in Pyrrolidine Chemistry Research
This compound is pivotal for exploring:
- Ring puckering dynamics : Fluorination at the benzyl group influences the pyrrolidine ring’s endo/exo equilibrium, a critical factor in peptide secondary structure stabilization.
- Cis-trans isomerization : The electron-withdrawing fluorine atoms alter the energy barrier for amide bond rotation, affecting folding kinetics in proline-rich proteins.
- Chiral induction : The (R)-configuration at the 2-position enables studies on stereoselective interactions in enzyme active sites.
Positioning within Chiral Pyrrolidine Derivatives
As a member of the chiral pyrrolidine family, this compound occupies a niche due to its dual functionalization:
- Fluorinated benzyl group : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.
- Hydrochloride salt : Improves crystallinity for X-ray diffraction studies.
Its structural analogs include (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid (CID 2762022) and trans-4-(3,4-difluorobenzyl)-L-proline hydrochloride, which differ in stereochemistry or substitution patterns.
Nomenclature Systems and Structural Identifiers
The compound is systematically described through:
- IUPAC nomenclature : Prioritizes the pyrrolidine core and substituents.
- CAS registry : Provides a unique identifier (1049732-11-7) for commercial and regulatory use.
- Depositor-specific synonyms : Include (R)-alpha-(3,4-difluorobenzyl)-proline-HCl and MFCD06796789.
Table 2: Cross-referenced identifiers
| Identifier Type | Value |
|---|---|
| Wikidata | Q82164694 |
| DSSTox Substance ID | DTXSID70375974 |
| ChEMBL | Not assigned |
This compound’s nomenclature underscores the importance of stereochemical descriptors in differentiating it from diastereomers such as (2S,4R)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid.
Properties
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFDSBCFZCUFF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375974 | |
| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049732-11-7 | |
| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves:
- Construction of the pyrrolidine ring with the desired stereochemistry.
- Introduction of the 3,4-difluorobenzyl substituent via alkylation.
- Hydrolysis or deprotection steps to yield the free acid.
- Formation of the hydrochloride salt for stability and isolation.
This approach is supported by patent disclosures describing preparation methods for pyrrolidine-2-carboxylic acid derivatives with similar substitution patterns.
Key Reaction Steps and Conditions
Detailed Example from Patent Literature
A representative synthetic sequence from patent EP3015456A1 and US20160145208A1:
- Under nitrogen atmosphere, nBuLi (1.6 M in hexane) is added to a solution of a chiral tert-butyl protected amino acid derivative in THF at -78°C.
- After stirring, formic pivalic anhydride is added dropwise maintaining temperature below -70°C.
- The reaction mixture is stirred at -78°C for several hours, then warmed to 5°C and quenched with acetic acid and water.
- Extraction with ethyl acetate, drying, and concentration yields an intermediate oil.
- This intermediate is dissolved in methylene chloride, cooled, and treated with trifluoroacetic acid (TFA) to remove protecting groups.
- Purification by column chromatography yields the chiral pyrrolidine intermediate with high enantiomeric purity (75-90% yield).
- Subsequent alkylation with 3,4-difluorobenzyl halide and catalytic hydrogenation under chiral catalyst conditions produce the desired compound.
- Final hydrolysis and salt formation steps yield (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.
Hydrolysis and Salt Formation Specifics
Hydrolysis of the protected ester to the free acid is typically performed with aqueous sodium hydroxide or lithium hydroxide at ambient temperature, followed by acidification to isolate the acid. The hydrochloride salt is then formed by treatment with HCl in dioxane, yielding a white solid suitable for pharmaceutical use.
Analytical and Purity Considerations
- Enantiomeric excess (ee) is critical; methods such as derivatization with Marfey's reagent followed by HPLC analysis are used to confirm >93% ee in related difluorophenyl pyrrolidine derivatives.
- Purity is ensured by chromatographic purification and recrystallization of the hydrochloride salt.
- Use of chiral catalysts during hydrogenation prevents racemization, a common issue in pyrrolidine derivative synthesis.
Summary Table of Preparation Method Parameters
| Parameter | Details | Comments |
|---|---|---|
| Chiral Precursor | (R)- or (S)-tert-butyl protected amino acid derivatives | Ensures stereochemical control |
| Base for Deprotonation | nBuLi, LDA | Low temperature (-78°C) to avoid side reactions |
| Alkylation Agent | 3,4-Difluorobenzyl bromide/chloride | Requires inert atmosphere |
| Catalytic Hydrogenation | Chiral catalysts (e.g., formula M1/M2) | Maintains stereochemistry, cis-isomer formation |
| Hydrolysis Reagents | LiOH, NaOH, KOH | Mild aqueous conditions preferred |
| Salt Formation | 4N HCl in dioxane | Yields stable hydrochloride salt |
| Yield Range | 75-90% per step | High efficiency with optimized conditions |
| Enantiomeric Excess | >93% | Verified by chiral HPLC |
Chemical Reactions Analysis
Types of Reactions
®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1. MetAP-2 Inhibition
One of the primary applications of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its role as an inhibitor of Methionine Aminopeptidase-2 (MetAP-2). MetAP-2 is implicated in various diseases, including cancer and inflammatory disorders. The compound's structure allows it to interact effectively with the enzyme's active site, leading to inhibition that may have therapeutic implications for treating such conditions .
1.2. Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the difluorobenzyl group enhances lipophilicity and cellular uptake, which is crucial for its efficacy as an anticancer agent .
Pharmacological Studies
2.1. Mechanism of Action
The mechanism by which (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves modulation of protein synthesis pathways through MetAP-2 inhibition. This action disrupts the normal processing of proteins necessary for cell survival and proliferation, making it a target for further drug development .
2.2. Case Studies
Several studies have documented the effects of this compound on various cancer cell lines:
- Study on Breast Cancer Cells: A study demonstrated that treatment with (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an effective treatment option .
- Lung Cancer Models: In vivo studies using murine models showed that administration of the compound led to decreased tumor growth rates and enhanced survival outcomes compared to control groups .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | MetAP-2 Inhibition | Effective in inhibiting MetAP-2 activity |
| Pharmacology | Antitumor Activity | Reduces cell viability in cancer cell lines |
| Toxicology | Safety Profile | Low toxicity at therapeutic doses |
| Environmental Impact | Ecotoxicological Assessment | Limited data; further research needed |
Mechanism of Action
The mechanism of action of ®-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Fluorine’s electronegativity also modulates aromatic ring electron density, affecting π-π stacking interactions with biological targets .
- Trifluoromethyl vs. Difluoro : The CF₃ group in [1] increases hydrophobicity and metabolic stability but may reduce solubility compared to the target compound’s difluoro substitution .
Stereochemical Considerations
- Enantiomeric pairs (e.g., R vs. S configurations) exhibit divergent biological activities. For example, (S)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may bind differently to chiral receptors or enzymes compared to the R-form .
Biological Activity
(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClF₂NO₂
- Molecular Weight : 277.70 g/mol
- CAS Number : 1217750-06-5
- Purity : Typically >98% for research purposes .
The compound features a pyrrolidine ring substituted with a difluorobenzyl group and a carboxylic acid functional group, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. A structure-activity relationship (SAR) analysis indicated that the presence of the difluorobenzyl moiety significantly enhances antiviral efficacy. For instance, compounds with similar structures demonstrated inhibitory concentrations (IC50) in the low micromolar range against HIV integrase, suggesting that modifications to the benzyl substituent can lead to improved activity .
NMDA Receptor Modulation
Research has also indicated that related compounds exhibit significant interaction with NMDA receptors. The introduction of various substituents on the pyrrolidine scaffold has been shown to enhance selectivity and potency for these ionotropic glutamate receptors. For example, certain analogs demonstrated IC50 values as low as 200 nM for NMDA receptor antagonism, indicating a promising avenue for neuropharmacological applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituent Positioning : The position of substituents on the pyrrolidine ring influences binding affinity and selectivity for target receptors.
- Fluorination Effects : The introduction of fluorine atoms at specific positions on the benzyl ring tends to improve biological activity, likely due to enhanced electronic properties and hydrophobic interactions.
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| A | 3,4-Difluorobenzyl | 0.5 | HIV Integrase |
| B | 2-Fluoro | 0.8 | NMDA Receptor |
| C | None | 5.0 | NMDA Receptor |
Case Studies and Research Findings
- HIV Integrase Inhibition :
- Neuropharmacological Applications :
Q & A
Q. What are the recommended synthetic routes for (R)-2-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via multi-step procedures involving reductive amination or alkylation of pyrrolidine derivatives. For example:
- Step 1: React (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with 2,3-difluorobenzaldehyde under reductive conditions (e.g., NaBH(OAc)₃) to introduce the benzyl group .
- Step 2: Hydrolysis of the methyl ester using HCl/water at elevated temperatures (e.g., 93–96°C for 17 hours) to yield the carboxylic acid hydrochloride salt .
Optimization Tips: - Monitor reaction progress via HPLC (retention time ~0.88 minutes under acidic conditions) .
- Adjust stoichiometry of aldehydes and amine precursors to minimize side products like diastereomers .
Q. How can researchers confirm the stereochemical purity of the compound?
Methodological Answer:
- Chiral HPLC: Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Compare retention times with reference standards .
- NMR Analysis: Analyze coupling constants (e.g., J values for pyrrolidine ring protons) and compare with known (R)-configured proline derivatives .
- X-ray Crystallography: Resolve crystal structures of intermediates (e.g., ethyl esters) to confirm absolute configuration .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, benzyl substitution) impact the compound’s bioactivity in neurological targets?
Methodological Answer:
- Fluorine Effects: The 3,4-difluorobenzyl group enhances lipophilicity and blood-brain barrier penetration. Compare logP values of fluorinated vs. non-fluorinated analogs using LCMS .
- Benzyl Substitution: Replace the benzyl group with iodobenzyl or chlorobenzyl derivatives (see Table 12 in ) to assess binding affinity changes in receptor assays (e.g., GABA₀ or NMDA targets).
- Docking Studies: Use AutoDock4 to model interactions with neuronal receptors. Flexible side-chain docking (e.g., HIV protease protocols ) can predict binding poses .
Q. What analytical strategies resolve contradictions in solubility or stability data across studies?
Methodological Answer:
- Solubility Discrepancies:
- Stability Challenges:
Q. How can enantiomeric impurities (<2%) affect pharmacological profiling, and how are they quantified?
Methodological Answer:
- Impact of Impurities: Even 1% (S)-enantiomer contamination can alter receptor binding kinetics (e.g., µ-opioid vs. δ-opioid selectivity) .
- Quantification Methods:
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess (>98%)?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
- Crystallization Control: Opt for fractional crystallization in ethanol/water mixtures to remove diastereomeric byproducts .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
